molecular formula C21H14ClN3O2 B7691338 2-chloro-N-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)benzamide

2-chloro-N-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)benzamide

Cat. No. B7691338
M. Wt: 375.8 g/mol
InChI Key: ZIEQIOQJTHZDOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-N-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)benzamide, also known as CPOB, is a chemical compound that has been widely studied for its potential use in scientific research. CPOB is a benzamide derivative that has been shown to have a range of biochemical and physiological effects, making it a promising candidate for further investigation. In

Mechanism of Action

The mechanism of action of 2-chloro-N-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)benzamide is not fully understood, but it is thought to involve the modulation of GPCR signaling pathways. 2-chloro-N-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)benzamide has been shown to selectively modulate certain GPCRs, leading to changes in downstream signaling pathways. This in turn can lead to a range of biochemical and physiological effects.
Biochemical and Physiological Effects:
2-chloro-N-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)benzamide has been shown to have a range of biochemical and physiological effects. One study found that 2-chloro-N-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)benzamide can modulate the activity of the dopamine D2 receptor, leading to changes in dopamine signaling pathways. Another study found that 2-chloro-N-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)benzamide can modulate the activity of the adenosine A2A receptor, leading to changes in adenosine signaling pathways. These effects suggest that 2-chloro-N-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)benzamide may have potential therapeutic applications in the treatment of neurological and psychiatric disorders.

Advantages and Limitations for Lab Experiments

One advantage of 2-chloro-N-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)benzamide is its selectivity for certain GPCRs, which makes it a valuable tool for investigating their function. However, one limitation is that the mechanism of action of 2-chloro-N-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)benzamide is not fully understood, which makes it difficult to interpret its effects on downstream signaling pathways. Additionally, 2-chloro-N-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)benzamide is a relatively new compound, and more research is needed to fully understand its potential applications and limitations.

Future Directions

There are several future directions for research on 2-chloro-N-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)benzamide. One area of interest is in the development of more selective modulators of GPCRs, which could lead to the development of more targeted therapies for a range of diseases. Another area of interest is in the study of the physiological effects of 2-chloro-N-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)benzamide, which could provide insights into its potential therapeutic applications. Finally, more research is needed to fully understand the mechanism of action of 2-chloro-N-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)benzamide, which could lead to the development of more effective modulators of GPCR signaling pathways.

Synthesis Methods

The synthesis of 2-chloro-N-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)benzamide involves the reaction of 2-chlorobenzoyl chloride with 3-amino-5-phenyl-1,2,4-oxadiazole in the presence of a base such as triethylamine. The resulting intermediate is then reacted with 3-aminophenylboronic acid in the presence of a palladium catalyst to yield the final product, 2-chloro-N-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)benzamide.

Scientific Research Applications

2-chloro-N-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)benzamide has been studied for its potential use in a range of scientific research applications. One area of interest is in the study of G protein-coupled receptors (GPCRs), which are a class of cell surface receptors that play a key role in a range of physiological processes. 2-chloro-N-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)benzamide has been shown to be a selective modulator of certain GPCRs, making it a valuable tool for investigating their function.

properties

IUPAC Name

2-chloro-N-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14ClN3O2/c22-18-12-5-4-11-17(18)20(26)23-16-10-6-9-15(13-16)21-24-19(25-27-21)14-7-2-1-3-8-14/h1-13H,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIEQIOQJTHZDOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NOC(=N2)C3=CC(=CC=C3)NC(=O)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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